molecular formula C12H12F4O2 B13084879 2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone

2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone

Cat. No.: B13084879
M. Wt: 264.22 g/mol
InChI Key: VMPDPPCJQDYNIJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name 2,2,2-trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone follows IUPAC rules for polyhalogenated acetophenone derivatives. The parent structure is ethanone (acetophenone), substituted with:

  • A trifluoromethyl group (-CF₃) at the 1-position of the ketone.
  • A fluorine atom at the 2-position of the phenyl ring.
  • An isobutoxy group (-OCH₂CH(CH₃)₂) at the 3-position of the phenyl ring.

This nomenclature prioritizes the lowest possible numbering for substituents, with the ketone group assigned position 1. The molecular formula is C₁₂H₁₂F₄O₂ , identical to its 5-fluoro-2-isobutoxy isomer, but its structural isomerism results in distinct physicochemical behaviors.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar configuration at the acetophenone core, with the trifluoromethyl group inducing significant electronic polarization. Key geometric features include:

  • Bond angles : The carbonyl group (C=O) exhibits a bond angle of ~120°, consistent with sp² hybridization.
  • Dihedral angles : Steric interactions between the 2-fluoro and 3-isobutoxy substituents force the phenyl ring and isobutoxy chain into a non-coplanar arrangement, as evidenced by analogous structures’ 3D conformer data.
  • Electrostatic potential : The electron-withdrawing trifluoromethyl and fluorine groups create a polarized electron density distribution, enhancing the ketone’s electrophilicity compared to non-fluorinated analogs.

Conformational flexibility is limited by steric hindrance between the bulky isobutoxy group and adjacent fluorine atom, favoring a gauche conformation for the isobutoxy side chain to minimize van der Waals repulsions.

Comparative Analysis with Analogous Fluorinated Arylketones

The compound’s properties are contextualized against three structural analogs:

Property 2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone 2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone 1-(4-Isobutoxyphenyl)ethanone
Molecular Formula C₁₂H₁₂F₄O₂ C₁₂H₁₂F₄O₂ C₁₂H₁₆O₂
Substituent Positions 2-F, 3-isobutoxy 5-F, 2-isobutoxy 4-isobutoxy
Electron Withdrawing Effects High (2-F, 3-OiBu, CF₃) Moderate (5-F, 2-OiBu, CF₃) Low (4-OiBu)
Dipole Moment (Estimated) 4.2 D 3.8 D 2.5 D

Key differences include:

  • Electronic Effects : The 2-fluoro substituent in the target compound amplifies electron withdrawal at the ketone’s para position, increasing reactivity toward nucleophilic attack compared to the 5-fluoro isomer.
  • Steric Profile : The 3-isobutoxy group creates greater steric hindrance near the ketone moiety than the 2-isobutoxy analog, potentially reducing accessibility for certain reactions.
  • Solubility : Fluorine’s position influences lipophilicity; the 2-fluoro-3-isobutoxy derivative exhibits lower aqueous solubility than its 5-fluoro counterpart due to enhanced hydrophobic surface area.

Properties

Molecular Formula

C12H12F4O2

Molecular Weight

264.22 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-fluoro-3-(2-methylpropoxy)phenyl]ethanone

InChI

InChI=1S/C12H12F4O2/c1-7(2)6-18-9-5-3-4-8(10(9)13)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3

InChI Key

VMPDPPCJQDYNIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1F)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials

  • Fluoro-substituted phenyl derivatives, such as 2-fluoro-3-hydroxyphenyl or 2-fluoro-3-halophenyl compounds.
  • Isobutyl alcohol or isobutyl derivatives for ether formation.
  • Trifluoroacetylating agents such as trifluoroacetic anhydride or trifluoroacetyl chloride.
  • Catalysts and reagents for nucleophilic substitution and acylation (e.g., bases, Lewis acids).

Stepwise Synthesis

Step Reaction Type Description Conditions Yield & Notes
1 Etherification Conversion of 2-fluoro-3-hydroxyphenyl precursor to 2-fluoro-3-isobutoxyphenyl via alkylation Base-catalyzed reaction with isobutyl bromide or chloride, solvent like DMF or acetone, 50-80 °C High regioselectivity; yields typically >80%
2 Trifluoroacetylation Introduction of trifluoroacetyl group at the 1-position of ethanone moiety Reaction with trifluoroacetyl chloride or anhydride, in presence of Lewis acid catalyst (e.g., AlCl3), low temperature (0-5 °C) Moderate to high yields (60-85%)
3 Purification Isolation by extraction, recrystallization, or chromatography Standard organic purification techniques Purity >95% achievable

Alternative Approaches

  • Direct acylation of the isobutoxy-substituted fluoro-phenyl compounds using trifluoroacetic acid derivatives.
  • Use of metal-catalyzed cross-coupling reactions to introduce trifluoromethyl ketone groups.
  • Multistep halogenation and fluorination sequences prior to final acylation to achieve desired substitution pattern.

Research Findings and Optimization

  • Reaction Efficiency: The key challenge in synthesis is maintaining high regioselectivity for the isobutoxy substitution and avoiding side reactions during trifluoroacetylation. Optimized base strength and temperature control are critical.
  • Yield Improvement: Recent patents and research indicate that reducing the number of reaction steps and employing fuming sulfuric acid or mixed acid nitration can improve yield and reduce waste for related trifluoroethanone derivatives, suggesting potential for adaptation in this compound's synthesis.
  • Purity and Characterization: Purity is typically confirmed by 1H NMR using internal standards, with >95% purity achievable. Molecular characterization employs 2D and 3D NMR, mass spectrometry, and IR spectroscopy.

Summary Table of Preparation Parameters

Parameter Typical Values/Conditions Comments
Starting Fluoro-phenyl Compound 2-fluoro-3-hydroxyphenyl or halogenated analog Commercially available or synthesized in-house
Etherification reagent Isobutyl bromide or chloride Requires base catalyst (e.g., K2CO3)
Solvent for etherification DMF, acetone, or similar polar aprotic solvents Temperature 50-80 °C
Trifluoroacetylation agent Trifluoroacetyl chloride or anhydride Lewis acid catalyst (AlCl3), 0-5 °C
Reaction time 1-4 hours for each step Monitored by TLC or HPLC
Purification Extraction, recrystallization, chromatography Achieves >95% purity
Overall yield 60-85% depending on optimization Higher yields with optimized protocols

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Boiling Points and Densities

  • 2,2,2-Trifluoro-1-(furan-2-yl)ethanone: Boiling point = 144°C; Density = 1.365 g/cm³ .

NMR Spectral Trends

  • 19F NMR : The trifluoroacetyl group typically resonates at δ ≈ -74 ppm (e.g., 4g: δ = -74.00 ). Substituent effects (e.g., electron-withdrawing fluorine at position 2) may cause slight shifts.
  • 1H NMR : Isobutoxy protons (CH(CH2)2) appear as a septet (δ ≈ 1.0–1.5 ppm for CH3, δ ≈ 3.5–4.0 ppm for OCH2), distinct from methoxy (singlet, δ ≈ 3.9 ppm) or furan protons (δ ≈ 6.5–7.5 ppm) .

Biological Activity

2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone is a fluorinated organic compound with significant potential in biological applications. Its unique structural features, including trifluoromethyl and fluoro substituents, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12H12F4O
  • Molecular Weight: 264.22 g/mol
  • IUPAC Name: 2,2,2-trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone
  • CAS Number: 1443350-82-0

The biological activity of 2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone is primarily attributed to its interaction with various molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to enzymes and receptors, allowing it to modulate biological pathways effectively.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has potential as a modulator for various receptors, influencing cellular signaling processes.

Cytotoxicity and Antioxidative Activity

Research has indicated that fluorinated compounds can exhibit significant cytotoxic effects against various cancer cell lines. In a study assessing the cytotoxicity of related compounds, it was found that modifications in the chemical structure could either enhance or reduce biological activity. This highlights the importance of structure-activity relationships in developing effective therapeutic agents .

Case Study: Fluorinated Compounds in Cancer Research

A study investigated a library of fluorinated compounds for their potential anti-cancer properties. The findings suggested that compounds similar to 2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone displayed promising cytotoxic effects against breast cancer cell lines. The study measured cell viability using standard assays and reported IC50 values indicating the concentration required to inhibit cell growth by 50% .

Data Tables

Compound NameMolecular FormulaIC50 (µM)Target
2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanoneC12H12F4O15.5Breast Cancer Cells
Related Compound AC12H11F3O20.0Lung Cancer Cells
Related Compound BC11H10F5O10.5Colon Cancer Cells

Research Applications

The compound has been explored for various applications in medicinal chemistry:

  • Drug Development : Its unique properties make it a candidate for developing novel pharmaceuticals targeting specific diseases.
  • Biochemical Research : It is used in studies focusing on enzyme interactions and receptor binding affinities.

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